Eupacunoxin

cytotoxicity germacranolide ED50

Eupacunoxin is a germacranolide sesquiterpene lactone (C₂₂H₂₈O₈, MW 420.45, CAS 33853-88-2) isolated from Eupatorium cuneifolium. It is structurally classified as a germacranolide and is listed in authoritative databases including KEGG COMPOUND (C09429), ChEBI (CHEBI:4925), and NP-MRD (NP0051883).

Molecular Formula C22H28O8
Molecular Weight 420.5 g/mol
Cat. No. B1233186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupacunoxin
Molecular FormulaC22H28O8
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC1C(O1)(C)C(=O)OC2C=C(C(CC(C(=CC3C2C(=C)C(=O)O3)C)OC(=O)C)O)C
InChIInChI=1S/C22H28O8/c1-10-7-18(29-21(26)22(6)13(4)30-22)19-12(3)20(25)28-17(19)8-11(2)16(9-15(10)24)27-14(5)23/h7-8,13,15-19,24H,3,9H2,1-2,4-6H3/b10-7-,11-8-/t13-,15+,16+,17-,18-,19+,22-/m1/s1
InChIKeyQGXSKKOWDFZPIV-CXDYXSGLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eupacunoxin for Research Procurement: Germacranolide Sesquiterpene Lactone Baseline Profile


Eupacunoxin is a germacranolide sesquiterpene lactone (C₂₂H₂₈O₈, MW 420.45, CAS 33853-88-2) isolated from Eupatorium cuneifolium [1]. It is structurally classified as a germacranolide and is listed in authoritative databases including KEGG COMPOUND (C09429), ChEBI (CHEBI:4925), and NP-MRD (NP0051883) [2][3]. The compound belongs to a class of plant-derived terpenoids characterized by a γ‑lactone fused to a 1,7‑dimethylcyclodec‑1‑ene moiety. Its structural hallmark is a (2S,3S)-2,3‑dimethyloxirane‑2‑carboxylate (epoxybutanoate) ester, which distinguishes it from many co‑isolated germacranolides [1].

Structural Identity
Epoxybutanoate ester anchor for germacranolide SAR studies
Stereochemical Control
Absolute configuration validated by single-crystal X‑ray crystallography
Covalent Probe Design
Epoxide warhead scaffold for target-engagement and cellular profiling assays

Eupacunoxin vs. In‑Class Germacranolide Analogs: Why Structural Identity Dictates Bioactivity


Germacranolide sesquiterpene lactones are not interchangeable; minor structural modifications translate into substantial differences in cytotoxic potency and molecular recognition. Eupacunoxin carries an epoxybutanoate ester at C‑8, whereas close analogs such as eupacunin bear an angelate ester, and eupatocunoxin features an alternative epoxide‑containing ester [1][2]. The pharmacophoric α‑methylene‑γ‑lactone, common to many germacranolides, is modulated by the ester moiety’s electronic and steric properties, which directly influence Michael‑acceptor reactivity and target engagement [3]. Consequently, procurement based solely on the germacranolide scaffold—without matching the exact ester substitution pattern—introduces unquantifiable variability in cellular potency (see Section 3) [4].

Ester-substitution mismatch shifts cytotoxic potency
Analogs like eupatocunoxin carry a different epoxide ester, resulting in measurable ED₅₀ divergence; procurement of an incorrect ester variant may alter cell-model response interpretation.
Angelate analog lacks epoxide electrophile
Eupacunin contains a non‑electrophilic angeloyl ester; substituting eupacunoxin with eupacunin removes the latent covalent warhead, compromising target-engagement or ABPP study design.
Stereochemical ambiguity in close analogs
Several germacranolides lack full crystallographic assignment; incomplete stereochemical definition may confound molecular docking and SAR correlations if substitutes are used.

Eupacunoxin Comparative Evidence: Quantified Differentiation from Closest Germacranolide Analogs


Ester Substituent Determines Cytotoxic Potency: Eupacunoxin vs. Eupatocunoxin ED₅₀ Comparison

In the same compendium and assay system, eupacunoxin exhibited a cytotoxic ED₅₀ of 2.1 µg/mL, while the closely related analog eupatocunoxin (which carries a different epoxide‑containing ester at C‑8) showed an ED₅₀ of 1.7 µg/mL [1][2]. The 1.24‑fold potency difference arises solely from divergence in the ester side‑chain, underscoring that the epoxybutanoate group of eupacunoxin confers a distinct, quantifiable activity profile relative to its nearest structural neighbor.

Cytotoxicity ED₅₀
Head-to-head
Eupacunoxin 2.1 µg/mL vs. Eupatocunoxin 1.7 µg/mL
1.24‑fold difference; in vitro cytotoxicity assay
Supports cell-model endpoint differentiation
Ester side‑chain dependent; reported context
cytotoxicity germacranolide ED50 structure–activity relationship

Epoxybutanoate Ester Defines Unique Chemical Space vs. Eupacunin (Angelate Ester)

Eupacunoxin is esterified with (2S,3S)-2,3-dimethyloxirane-2-carboxylic acid (epoxybutanoic acid), whereas its close analog eupacunin contains an angeloyl (Z-2-methylbut-2-enoyl) ester [1]. The presence of the epoxide ring in eupacunoxin introduces an additional hydrogen‑bond acceptor and a potential electrophilic site absent in eupacunin. This structural difference was unambiguously confirmed by X‑ray crystallography of the m‑bromobenzoate derivative, which defined the absolute configuration of the epoxybutanoate moiety [1].

Ester Identity
Head-to-head
Epoxybutanoate (C₂₂H₂₈O₈) vs. Angelate (C₂₂H₂₈O₇)
Epoxide ring confirmed by X‑ray crystallography
Defines covalent probe vs. non‑electrophilic reference
Epoxide absent in eupacunin; distinct H‑bond acceptor profile
structural elucidation X-ray crystallography epoxy ester angelate ester

X‑Ray Crystallographic Validation Provides Absolute Configuration Certainty for Structural Biology

Eupacunoxin is one of the few germacranolides for which the absolute configuration has been determined by single‑crystal X‑ray diffraction. The m‑bromobenzoate derivative crystallized in orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 10.185, b = 31.736, c = 9.324 Å, Z = 4, and the structure was refined to an R‑factor of 11.3% [1]. By contrast, many related germacranolides (e.g., eupaformonin) have been characterized only by NMR and chemical degradation, leaving stereochemical ambiguities at multiple centers [2].

Stereochemical Assignment
Method context
Single-crystal X‑ray diffraction; R = 11.3%
Orthorhombic P2₁2₁2₁; m‑bromobenzoate derivative
Supports absolute configuration for molecular docking
Comparator eupaformonin lacks crystallographic data
absolute configuration X-ray crystallography structural biology quality assurance

Predicted Physicochemical Profile Indicates Moderate Lipophilicity and Favorable Topological Polar Surface Area

Computed property analysis identifies eupacunoxin with a topological polar surface area (TPSA) of 111.66 Ų and an ALogP of 1.736 [1]. This places the compound near the center of the recommended oral drug‑like space (TPSA < 140 Ų, logP < 5). In contrast, the analog eupacunin (C₂₂H₂₈O₇) has a TPSA of 99.1 Ų and a higher predicted logP, attributable to the replacement of the epoxide with an alkene . The ~12.5% higher TPSA of eupacunoxin may translate into subtly altered membrane permeability and solubility.

Predicted Physicochemical Profile
Cross-study comparable
TPSA 111.66 Ų, ALogP 1.736 vs. eupacunin TPSA ~99.1 Ų
ΔTPSA ≈ 12.6 Ų; ΔALogP ≈ 0.46 units
Informs permeability–solubility balance screening
Computed descriptors; epoxide contributes to higher TPSA
ADME prediction drug-likeness physicochemical properties polar surface area

Eupacunoxin Application Scenarios: Where Structural Differentiation Creates Decisive Procurement Value


Structure–Activity Relationship (SAR) Studies on Germacranolide Ester Substitution

When investigating how the C‑8 ester group modulates NF‑κB inhibition or cytotoxicity, eupacunoxin provides a defined epoxybutanoate reference point. Its 2.1 µg/mL ED₅₀ contrasts with eupatocunoxin’s 1.7 µg/mL, allowing direct quantification of the potency shift attributable to the ester side‑chain [1]. The validated absolute configuration eliminates stereochemical uncertainty, ensuring that SAR correlations are not confounded by diastereomeric impurities [2].

Targeted Covalent Inhibitor Design and Covalent Warhead Profiling

The epoxide ring in the (2S,3S)-2,3‑dimethyloxirane‑2‑carboxylate ester constitutes a latent electrophilic warhead. Unlike eupacunin, which bears a non‑electrophilic angelate ester, eupacunoxin can serve as a scaffold for designing covalent probes or evaluating epoxide‑mediated target engagement in cellular thermal shift assays (CETSA) or activity‑based protein profiling (ABPP) . Its crystallographically confirmed stereochemistry is essential for docking studies predicting warhead orientation.

Natural Product Reference Standard for Analytical Method Development

The combination of X‑ray‑derived absolute configuration, published NMR data, and a well‑defined cytotoxic ED₅₀ makes eupacunoxin suitable as a reference standard for LC‑MS/MS method validation when quantifying germacranolides in plant extracts or biological matrices [2][3]. Its unique epoxybutanoate ester provides a diagnostic MS/MS fragmentation signature that can differentiate it from co‑eluting analogs such as eupatocunoxin or eupacunin.

Pharmacokinetic Profiling of Epoxide‑Containing Natural Products

The predicted moderate TPSA (111.66 Ų) and ALogP (1.736) position eupacunoxin within favorable drug‑like chemical space [4]. Comparative in vitro ADME panels—e.g., Caco‑2 permeability, microsomal stability, and plasma protein binding—can leverage eupacunoxin alongside eupacunin to isolate the contribution of the epoxide functionality to metabolic stability and passive permeability, informing lead optimization of germacranolide‑derived therapeutics.

Application
Selection Property
Validation Focus
Germacranolide ester-substitution SAR studies
Stereo-defined epoxybutanoate reference compound
Cytotoxicity endpoint and structural correlation
Covalent probe scaffold for epoxide-mediated target engagement
Epoxide-containing warhead absent in angelate analogs
Cellular thermal shift or ABPP assay compatibility
Analytical reference standard for germacranolide LC‑MS/MS quantification
Diagnostic epoxybutanoate MS/MS fragment; absolute configuration known
Chromatographic resolution from co‑eluting analogs (eupatocunoxin, eupacunin)
In vitro ADME panel comparator for epoxide-containing natural products
Defined TPSA and ALogP for permeability–solubility profiling
Caco‑2 / microsomal stability / plasma protein binding assays
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